molecular formula C6H7ClN2O2S B13221432 (2-Chloropyridin-4-yl)methanesulfonamide

(2-Chloropyridin-4-yl)methanesulfonamide

Cat. No.: B13221432
M. Wt: 206.65 g/mol
InChI Key: MHKOPMOMEXOEMX-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₆H₇ClN₂O₂S. bldpharm.com Its structure incorporates a 2-chloropyridine (B119429) ring attached to a methanesulfonamide (B31651) group, features that are individually recognized for their utility in the development of bioactive molecules.

PropertyValue
CAS Number 1247737-27-4 bldpharm.com
Molecular Formula C₆H₇ClN₂O₂S bldpharm.com
Molecular Weight 206.65 g/mol bldpharm.com
SMILES Code O=S(CC1=CC(Cl)=NC=C1)(N)=O bldpharm.com

The foundational components of this compound, namely the chloropyridine and sulfonamide moieties, are well-established pharmacophores and toxophores in the realms of pharmaceutical and agrochemical science.

The chloropyridine scaffold is a key intermediate in the synthesis of numerous biologically active compounds. For instance, 2-chloropyridine derivatives are precursors in the creation of plant growth regulators and have been noted for their increasing production and use as pharmaceutical and agrochemical intermediates. google.comnih.gov The presence of a chlorine atom on the pyridine (B92270) ring can influence the molecule's electronic properties and metabolic stability, making it a valuable component in drug design.

The sulfonamide group is a cornerstone in medicinal chemistry, famously associated with the first generation of antimicrobial sulfa drugs. Beyond their antibacterial properties, sulfonamides are integral to a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The versatility of the sulfonamide functional group allows it to act as a key interaction point with biological targets.

Given the established roles of these two structural motifs, this compound is of interest for its potential as a building block in the synthesis of novel compounds with desired biological activities in both the pharmaceutical and agrochemical sectors.

While extensive, peer-reviewed research specifically detailing the biological activities of this compound is not widely available in the public domain, the focus of academic inquiry can be inferred from studies on analogous compounds. Research on this and similar molecules would likely encompass several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and its derivatives is a primary area of investigation. Characterization would involve spectroscopic methods to confirm the structure and purity of the synthesized compounds.

Biological Screening: A significant focus of academic research would be the evaluation of its biological activity. Drawing parallels from related structures, this compound could be screened for a variety of effects, including but not limited to, antimicrobial, kinase inhibitory, or herbicidal activity. The pyridine and sulfonamide moieties are present in a number of kinase inhibitors and other therapeutic agents.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal any biological activity, subsequent research would likely involve the synthesis of a library of related compounds to explore the structure-activity relationships. This would involve modifying the chloropyridine ring or the methanesulfonamide group to optimize potency and selectivity.

In essence, while this compound is not yet a widely studied compound, its structural components suggest a fertile ground for academic and industrial research in the pursuit of new chemical entities with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(2-chloropyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

MHKOPMOMEXOEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS(=O)(=O)N)Cl

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 Chloropyridin 4 Yl Methanesulfonamide and Its Derivatives

Approaches to the (2-Chloropyridin-4-yl)methyl Moiety Synthesis

The construction of the (2-chloropyridin-4-yl)methyl scaffold is a critical phase in the synthesis of the target compound. Researchers have explored several precursor molecules and synthetic routes to achieve this, primarily starting from (2-chloropyridin-4-yl)methanol (B27191) or (2-chloropyridin-4-yl)methanamine (B121028), or by constructing the pyridine (B92270) ring itself.

Synthesis from (2-Chloropyridin-4-yl)methanol

A common and direct approach to the (2-chloropyridin-4-yl)methyl moiety involves the functionalization of (2-chloropyridin-4-yl)methanol. This typically proceeds through the conversion of the hydroxyl group into a more reactive leaving group, such as a halide. For instance, treatment of (2-chloropyridin-4-yl)methanol with a chlorinating agent like thionyl chloride or phosphorus oxychloride can yield 2-chloro-4-(chloromethyl)pyridine (B11194). This intermediate is then primed for nucleophilic substitution by the nitrogen atom of methanesulfonamide (B31651) or its corresponding salt.

Starting MaterialReagentProduct
(2-Chloropyridin-4-yl)methanolThionyl Chloride (SOCl₂)2-Chloro-4-(chloromethyl)pyridine

This two-step sequence, involving activation of the alcohol followed by nucleophilic substitution, represents a reliable method for constructing the carbon-nitrogen bond essential for the final sulfonamide structure.

Synthesis from (2-Chloropyridin-4-yl)methanamine

An alternative strategy utilizes (2-chloropyridin-4-yl)methanamine as the key precursor. This pathway involves the direct reaction of the primary amine with a methanesulfonylating agent. The most common reagent for this transformation is methanesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Starting MaterialReagentBaseProduct
(2-Chloropyridin-4-yl)methanamineMethanesulfonyl Chloride (CH₃SO₂Cl)Pyridine, Triethylamine (B128534)(2-Chloropyridin-4-yl)methanesulfonamide

This method offers a more convergent approach as it forms the desired sulfonamide bond in a single step from the amine. The choice of base and solvent is crucial to ensure high yields and minimize side reactions. A patent describes a general method for preparing methane (B114726) sulfonamide and its derivatives by reacting methane sulfonyl chloride with an amine in a nitroalkane as a reaction diluent. acs.org

General Pyridine Ring Construction Methodologies

One classical approach is the Hantzsch pyridine synthesis , which involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen donor. baranlab.org While versatile, this method often requires subsequent functionalization to introduce the desired substituents at the 2- and 4-positions.

Another powerful strategy is the Bohlmann–Rahtz pyridine synthesis , which generates substituted pyridines from enamines and ethynylketones. google.comacs.org This method can offer a high degree of regiocontrol in the placement of substituents on the pyridine ring.

More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions to build the pyridine skeleton or to introduce substituents onto a pre-existing pyridine ring. nih.gov These methods, often employing palladium, nickel, or copper catalysts, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridines. For example, the reaction of 3-methylpyridine (B133936) 1-oxide with phosphorus oxychloride can yield 2-chloro-4-methylpyridine (B103993), a direct precursor that can be further functionalized at the methyl group. alkalimetals.com A patent describes the synthesis of 2-chloro-4-(chloromethyl)pyridine from 2-chloro-4-methylpyridine using sulfuryl chloride (SO₂Cl₂) and a radical initiator. google.com

Introduction and Functionalization of the Methanesulfonamide Group

The final and crucial step in the synthesis of this compound is the formation of the sulfonamide linkage. This can be achieved through various coupling reactions or by utilizing pre-activated methanesulfonamide reagents.

Sulfonamide Coupling Reactions

The most prevalent method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. In the context of synthesizing the target molecule, this involves the reaction of (2-chloropyridin-4-yl)methanamine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to act as a scavenger for the HCl generated during the reaction. alkalimetals.com

Alternatively, the sulfonamide can be formed via N-alkylation of methanesulfonamide. This involves deprotonating methanesulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on the (2-chloropyridin-4-yl)methyl moiety. A suitable precursor for this approach would be 2-chloro-4-(chloromethyl)pyridine. The reaction of the sodium salt of methanesulfonamide with an alkyl halide is a well-established method for forming N-alkylated sulfonamides. organic-chemistry.orgnih.gov

Recent advancements in sulfonamide synthesis include electrochemical oxidative coupling of amines and thiols, offering a more environmentally benign approach. nih.govacs.org

Utilization of Methanesulfonamide Reagents

Methanesulfonamide itself can be used as a key reagent in the formation of the sulfonamide bond. As mentioned, its anion can act as a nucleophile in alkylation reactions. organic-chemistry.orgnih.gov Furthermore, specialized reagents derived from methanesulfonamide can facilitate the coupling process.

The Mitsunobu reaction offers an alternative for the formation of sulfonamides from alcohols. nih.govacs.org In this reaction, (2-chloropyridin-4-yl)methanol could potentially be reacted with methanesulfonamide in the presence of a phosphine, like triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral target molecule.

Synthesis of Structurally Related Sulfonamide-Containing Pyridine Derivatives

The synthesis of hybrid molecules incorporating both pyridine and sulfonamide moieties is a significant area of focus in medicinal chemistry. These structural motifs are present in a wide array of pharmacologically active compounds. Methodologies for creating these derivatives are diverse, ranging from multi-step sequences involving coupling reactions to novel catalytic approaches. This section details several key synthetic advancements for producing structurally related sulfonamide-containing pyridine derivatives.

Synthesis of Pyridyl-Triazine-Sulfonamide Inhibitors

The construction of molecules containing pyridyl, triazine, and sulfonamide groups often involves a multi-step approach that builds the desired scaffold sequentially. A common strategy involves the reaction of substituted sulfaguanidine (B1682504) derivatives with N-cyanodithioiminocarbonate to form a triazine sulfonamide core. researchgate.net This intermediate can then be further functionalized.

Another approach focuses on palladium-catalyzed cross-coupling reactions to link the pyridine and triazine rings. For instance, the Negishi coupling reaction has been effectively used to assemble various triazine-heteroaryl analogues, which can then be derivatized with a sulfonamide group. nih.gov A representative synthesis might begin with the preparation of a triazine intermediate, which is subsequently coupled with a pyridine-containing fragment.

A general synthetic pathway can be illustrated by the reaction of an azido-sulfonamide compound with an ethynylpyridine. This reaction, often catalyzed by copper(II) acetate (B1210297) and sodium ascorbate, proceeds via a click chemistry approach known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a triazole ring linking the pyridine and sulfonamide moieties. mdpi.com

Table 1: Synthesis of Pyridyl-Triazole-Sulfonamide Derivatives via CuAAC mdpi.com

StepStarting Material 1Starting Material 2Reagents/CatalystsProduct
1Azido-sulfonamide derivative2-EthynylpyridineCopper(II) acetate monohydrate, Sodium ascorbatePyridyl-triazolyl-sulfonamide conjugate

This method highlights a modular approach where different substituted azides and alkynes can be combined to generate a library of target compounds. mdpi.com

Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)methanesulfonamide Derivatives

The synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)methanesulfonamide and its derivatives has been reported as a potential scaffold for developing agents to treat metabolic syndrome. nih.govnih.gov The synthetic route typically involves the coupling of a substituted pyridine core with a phenoxy-piperazine side chain, followed by the introduction of the sulfonamide group.

The key steps in the synthesis are outlined below:

Nucleophilic Aromatic Substitution (SNAr): A halogenated pyridine, such as 2-chloro-5-nitropyridine, is reacted with a phenol (B47542) derivative, for example, 4-(piperazin-1-yl)phenol. This reaction displaces the halogen on the pyridine ring to form a phenoxy-pyridine ether linkage.

Reduction of Nitro Group: The nitro group on the pyridine ring is then reduced to an amine. This is a crucial step to enable the subsequent sulfonylation reaction.

Sulfonylation: The newly formed amino group is reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form the final sulfonamide derivative. nih.govnih.gov

Table 2: General Synthetic Scheme for N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives nih.govnih.gov

StepReactant 1Reactant 2Key Transformation
12-Chloro-5-nitropyridine4-(Piperazin-1-yl)phenolFormation of ether linkage via SNAr
26-(4-(Piperazin-1-yl)phenoxy)-3-nitropyridineReducing Agent (e.g., H2/Pd-C)Reduction of nitro group to amine
36-(4-(Piperazin-1-yl)phenoxy)pyridin-3-amineBenzenesulfonyl chlorideFormation of sulfonamide bond

This synthetic strategy allows for the creation of a diverse library of compounds by varying the substituents on the benzenesulfonyl chloride and the piperazine (B1678402) moiety. nih.gov

Gold-Catalyzed Nitrene Transfer for Oxazole-Methanesulfonamide Derivatives

Gold-catalyzed nitrene transfer reactions represent a modern and efficient method for synthesizing nitrogen-containing heterocycles, including oxazoles. uchicago.edursc.orgresearchgate.net This methodology can be applied to create oxazole (B20620) derivatives bearing a methanesulfonamide group. The process typically involves the reaction of an alkyne with a nitrene precursor in the presence of a gold catalyst.

A key development in this area is the use of 1,4,2-dioxazoles as efficient N-acyl nitrene equivalents. rsc.orgresearchgate.net In a gold-catalyzed regioselective [3+2] cycloaddition, ynamides (alkynes bearing a nitrogen substituent) react with 1,4,2-dioxazoles to produce highly functionalized oxazoles under mild conditions. rsc.orgresearchgate.net

The proposed mechanism involves the following steps:

Activation of Alkyne: The gold catalyst coordinates to the alkyne, activating it for nucleophilic attack.

Nucleophilic Attack and Ring Opening: The dioxazole acts as a nucleophile, attacking the activated alkyne. This is followed by a ring fragmentation process that eliminates a ketone.

Formation of Gold Carbene: The fragmentation leads to the formation of an α-imino gold-carbene intermediate.

Cyclization: Intramolecular cyclization of the gold-carbene species results in the formation of the oxazole ring.

This process avoids the need for pre-synthesized and potentially unstable nitrenoid reagents. uchicago.edu The use of ynamides derived from methanesulfonamide allows for the direct incorporation of the desired sulfonamide functionality into the final oxazole product.

Table 3: Gold-Catalyzed Synthesis of Functionalized Oxazoles rsc.orgresearchgate.net

CatalystAlkyne SubstrateNitrene SourceKey IntermediateProduct
Gold(I) ComplexYnamide (derived from methanesulfonamide)1,4,2-Dioxazoleα-Imino gold-carbene4-Amino-oxazole derivative

Other Chloropyridine-Sulfonamide Scaffold Preparations

The preparation of scaffolds containing both a chloropyridine and a sulfonamide group is of significant interest for drug discovery. nih.gov Various synthetic methods have been developed to access these valuable intermediates and final compounds.

A straightforward and common method is the direct reaction of an amino-chloropyridine with a sulfonyl chloride. For example, reacting 3-amino-2-chloropyridine (B31603) with a substituted benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine yields the corresponding N-(2-chloropyridin-3-yl)sulfonamide. This approach is modular, allowing for variation in both the pyridine and the sulfonyl chloride starting materials.

Another strategy involves building the pyridine ring itself. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by the condensation of a dienamine with various amines that already contain a sulfonamide fragment. mdpi.com The reaction, carried out by refluxing in methanol, provides the target compounds in good yields. mdpi.com

Furthermore, one-pot synthesis methods have been described. A simple one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide involves the reaction of benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate. researchgate.net Although this example does not yield a chloropyridine, the methodology can be adapted for chlorinated aminopyridines.

Table 4: Selected Methods for Chloropyridine-Sulfonamide Synthesis

MethodStarting Material 1Starting Material 2Reagents/ConditionsProduct Type
Direct SulfonylationAmino-chloropyridineSulfonyl chlorideBase (e.g., Pyridine)N-(Chloropyridin-yl)sulfonamide
Ring Condensation mdpi.comDienamineAmine-containing sulfonamideReflux in MethanolPyrazolo[4,3-c]pyridine sulfonamide
One-Pot Synthesis researchgate.netAminopyridineBenzene sulfonyl chlorideAqueous Na2CO3N-Pyridinyl-benzenesulfonamide

These methods provide versatile routes to a wide range of chloropyridine-sulfonamide scaffolds, which serve as key building blocks for the synthesis of biologically active molecules. researchgate.netnih.gov

Biological Activity and Mechanistic Elucidation in Vitro Investigations

Enzymatic Inhibition Profiles

The ability of (2-Chloropyridin-4-yl)methanesulfonamide analogues and related sulfonamide derivatives to inhibit various enzymes is a key aspect of their biological characterization. The following sections detail their activity against specific enzymatic targets.

Analogues of this compound have been investigated for their inhibitory effects on Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the cross-linking of collagen and elastin (B1584352) and known to play a role in fibrosis and tumor progression. A closely related analogue, (2-Chloropyridin-4-yl)methanamine (B121028) hydrochloride, has been identified as a selective inhibitor of LOXL2. nih.govresearchgate.net This compound demonstrates potent inhibition of the enzyme with a half-maximal inhibitory concentration (IC50) of 126 nM. nih.gov In a human whole blood assay, the IC50 value was observed to be 1.45 µM. nih.gov Further studies showed its selectivity for LOXL2 over other amine oxidases, including Lysyl Oxidase (LOX), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Semicarbazide-Sensitive Amine Oxidase (SSAO). nih.gov

Table 1: LOXL2 Inhibition by (2-Chloropyridin-4-yl)methanamine hydrochloride

CompoundTargetAssay ConditionIC50
(2-Chloropyridin-4-yl)methanamine hydrochlorideLOXL2Enzymatic Assay126 nM
(2-Chloropyridin-4-yl)methanamine hydrochlorideLOXL2Human Whole Blood1.45 µM
(2-Chloropyridin-4-yl)methanamine hydrochlorideLOXEnzymatic Assay (+BSA)5.91 µM

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. plos.orgnih.govnih.gov A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR. plos.org Among these, a compound designated as 22c, which features a quinoline (B57606) core, demonstrated particularly potent inhibitory activity against both PI3Kα and mTOR. plos.org This highlights the potential for this chemical class to modulate this key oncogenic pathway. plos.org

Table 2: PI3K/mTOR Inhibition by a Representative Sulfonamide Methoxypyridine Derivative

CompoundTargetIC50
Compound 22cPI3Kα0.22 nM
mTOR23 nM

Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease responsible for the catabolism of several key peptide hormones, including insulin (B600854) and amylin. Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes. Research into zinc-targeting inhibitors of IDE led to the screening of a focused library of 1-hydroxypyridine-2-thione (HOPTO) compounds. This investigation identified that 3-sulfonamide derivatives of 1,2-HOPTO act as inhibitors of IDE. Further structure-activity relationship studies resulted in the development of thiophene-sulfonamide HOPTO derivatives with improved activity against IDE, exhibiting inhibitory constants (Ki) in the low micromolar range. For example, a brominated thiophene (B33073) derivative showed an average Ki value of 7 µM.

Table 3: IDE Inhibition by Thiophene-Sulfonamide HOPTO Derivatives

Compound ClassCompound ExampleTargetAverage Ki
Thiophene-Sulfonamide HOPTO DerivativesBrominated Thiophene Derivative (Compound 44)IDE7 µM

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. The potential for drug-drug interactions necessitates the evaluation of novel compounds for CYP inhibition. The LOXL2 inhibitor, (2-Chloropyridin-4-yl)methanamine hydrochloride, was profiled for its inhibitory activity against three major CYP isoforms: CYP3A4, CYP2C9, and CYP2D6. In all cases, the IC50 values were found to be greater than 30 µM, suggesting a low potential for mechanism-based drug interactions involving these specific enzymes. nih.gov Other research has explored how pyridine-containing substrate analogues interact with CYP8B1, noting that access to the active site can be restricted by specific amino acid residues like tryptophan 281.

Table 4: CYP Inhibition Profile of (2-Chloropyridin-4-yl)methanamine hydrochloride

CompoundTarget EnzymeIC50
(2-Chloropyridin-4-yl)methanamine hydrochlorideCYP3A4> 30 µM
CYP2C9> 30 µM
CYP2D6> 30 µM

Cell-Based Biological Responses

Beyond direct enzymatic inhibition, it is crucial to understand how these compounds affect cellular signaling pathways. This section examines the downstream effects of these compounds within tumor cell lines.

Akt, also known as Protein Kinase B (PKB), is a primary downstream effector in the PI3K signaling pathway. The phosphorylation of Akt is a critical step in activating the pathway, which subsequently promotes cell survival and proliferation. The inhibition of PI3K and/or mTOR is expected to lead to a decrease in Akt phosphorylation. plos.org Studies on the dual PI3K/mTOR inhibiting sulfonamide methoxypyridine derivatives confirmed this mechanism. The potent compound 22c was shown to effectively decrease the phosphorylation of Akt at low concentrations in HCT-116 human colon cancer cells, consistent with its inhibition of the upstream PI3K enzyme. plos.org This demonstrates that compounds of this structural class can effectively modulate the PI3K/Akt/mTOR signaling cascade in a cellular context. plos.org

Anti-proliferative Activity against Cancer Cell Lines by Related Scaffolds

The pyridine (B92270) nucleus is a prominent scaffold in numerous compounds exhibiting a wide range of biological activities, including anti-proliferative effects against various cancer cell lines. mdpi.comnih.gov Research into pyridine derivatives has identified several structural modifications that enhance their cytotoxic potential. mdpi.com For instance, studies on various pyridine-derived compounds have demonstrated significant anti-proliferative activity against human cancer cell lines such as leukemia, lung, breast, and colon cancer. wisdomlib.org

The anti-proliferative efficacy of pyridine derivatives is often influenced by the nature and position of substituents on the pyridine ring. researchgate.net For example, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OMe) groups can significantly decrease the IC50 values, indicating increased potency. mdpi.com In one study, combining -OMe and -OH groups in certain derivatives resulted in IC50 values as low as 0.0046 mM against the MDA-MB-231 breast cancer cell line. mdpi.com Conversely, replacing a methyl (-CH3) group with chlorine (-Cl) or hydrogen (-H) has been shown to increase IC50 values, thereby reducing anti-proliferative activity against the HepG2 liver cancer cell line. mdpi.com

Several novel pyridine derivatives have shown promising results. Phosphanylidene derivatives, for instance, exhibited significant cytotoxic effects against the HL-60 leukemia cell line, with some compounds achieving IC50 values below 12 µg/ml. wisdomlib.org One particular compound from this series demonstrated the highest anti-proliferative potency across all tested cell lines, which also included lung (A549), breast (T-47D), and colon (LoVo) cancer cells. wisdomlib.org Similarly, newly synthesized pyridinethione and thienopyridine derivatives have been identified as being selectively active against human liver (HepG-2) and colon (HCT-116) cancer cells, while showing low cytotoxicity against non-tumor fibroblast-derived cell lines. nih.gov Another study on pyrazolo[3,4-b]pyridine-bridged derivatives found that some compounds showed considerable anti-proliferative action against four different cell lines: MDA-MB-231, MCF-7, Kyse150, and HeLa. arabjchem.org

Table 1: Anti-proliferative Activity of Selected Pyridine Derivatives

Compound Class Cell Line IC50 Value Reference
Pyridine Derivative with OMe and OH groups MDA-MB-231 (Breast) 0.0046 mM mdpi.com
Pyridine Derivative with OMe group MDA-MB-231 (Breast) 0.075 mM mdpi.com
Phosphanylidene Derivative HL-60 (Leukemia) < 12 µg/ml wisdomlib.org
p-hydroxy substituted derivative Various 1.45–4.25 μM researchgate.net
Pyridine Derivative with CH3 group HepG2 (Liver) 1.30 mM mdpi.com
Pyridine Derivative with Cl group HepG2 (Liver) 5.84 mM mdpi.com

Impact on Inflammatory Pathways (e.g., p38 MAPK phosphorylation)

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in cellular signaling, particularly in response to stress stimuli like UV irradiation, heat shock, and osmotic shock. nih.govmdpi.com The abnormal activity of p38 MAPK is implicated in the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. mdpi.com Therefore, inhibitors of p38 MAPK are of significant interest for treating inflammation and cancer. nih.gov

The phosphorylation of p38 MAPK is a key step in its activation. nih.gov The inhibitory activity of compounds against p38α MAPK is often assessed by measuring the subsequent phosphorylation of its substrate, the activating transcription factor 2 (ATF-2). mdpi.com A reduction in phosphorylated ATF-2 levels indicates successful inhibition of the kinase. mdpi.com

Research into p38 MAPK inhibitors has explored various chemical scaffolds. A series of azastilbene derivatives, featuring a 1,2,4-oxadiazole-5-one system, have been prepared and evaluated as potential p38 MAPK inhibitors. mdpi.com Molecular modeling studies support the biological results, indicating that these compounds can fit into the ATP binding pocket of the p38α kinase. mdpi.com The binding is often stabilized by the formation of hydrogen bonds within the active site. mdpi.com

Agonistic Activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that are critical in regulating fatty acid metabolism, triglyceride synthesis, and lipid metabolism. nih.gov PPARγ, in particular, is a well-established target for antidiabetic drugs like thiazolidinediones (TZDs), which enhance insulin sensitivity. mdpi.com Ligands that activate PPARγ can modulate the transcription of insulin-responsive genes. mdpi.com

The search for new PPARγ agonists has led to the development of various classes of compounds. While TZDs like pioglitazone (B448) and rosiglitazone (B1679542) are full agonists, there is also interest in developing partial agonists which may offer a better safety profile. mdpi.com For example, balaglitazone (B1667715) is a partial PPARγ agonist that has shown robust glycemic control. mdpi.com

Structurally diverse molecules have been found to act as PPARγ agonists. A series of 2,5-disubstituted indoles were designed, synthesized, and found to be active PPARα and PPARγ dual agonists. nih.gov Another novel, non-TZD PPARγ agonist, FK-614, has been investigated as an antidiabetic agent that improves insulin resistance. mdpi.com Fibrate derivatives, typically known as PPARα activators, have also been modified to create compounds that act as PPARγ agonists. mdpi.com Additionally, dihydropyrano[2,3-c]pyrazole derivatives have been identified as a new class of PPARγ partial agonists. researchgate.net

Antimicrobial Efficacy of 2-Amino-4-chloropyridine (B16104) Derivatives

Derivatives of 2-aminopyridine (B139424) are recognized as valuable precursors in the synthesis of various heterocyclic compounds and have demonstrated potential as antibacterial agents. nih.gov A study involving a series of new Schiff bases derived from 2-amino-4-chloropyridine showed modest to variable activity against several strains of bacteria and fungi. researchgate.net Specifically, certain compounds in this series exhibited significant biological activity against three Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Bacillus licheniformis) and three Gram-negative bacteria (Escherichia coli and Acetobacter sp.). researchgate.net

The antimicrobial effectiveness of aminopyridine derivatives can be highly dependent on their specific chemical structure. nih.gov In one study, a 2-aminopyridine derivative containing a cyclohexylamine (B46788) moiety (compound 2c) showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with minimum inhibitory concentration (MIC) values of 0.039 ± 0.000 µg·mL−1. nih.gov The presence of the cyclohexylamine group was suggested to be crucial for this antibacterial activity. nih.gov Interestingly, analogs of this compound where an additional methylene (B1212753) (CH2) group was introduced after the amine function showed no activity, highlighting the structural sensitivity of the antimicrobial effect. nih.gov

Other research has also pointed to the importance of specific substitutions on the pyridine ring for antimicrobial potency. Modifications at the 4-position of the pyridine ring have been found to significantly enhance both fungicidal and bactericidal activities compared to substitutions at other positions. africaresearchconnects.com

Table 2: Antimicrobial Activity of a 2-Aminopyridine Derivative (Compound 2c)

Microorganism Type MIC (µg·mL−1) Reference
S. aureus Gram-positive 0.039 ± 0.000 nih.gov
B. subtilis Gram-positive 0.039 ± 0.000 nih.gov

Antiparasitic Activity in In Vitro Models

The search for new therapeutic agents against parasitic diseases has led to the investigation of various heterocyclic compounds. In this context, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds, which are structurally related to pyridine derivatives, were synthesized and evaluated for their antiparasitic properties. mdpi.com

One derivative, 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (compound 2a), was identified as a potent new antiparasitic agent. mdpi.com This compound demonstrated excellent activity against Leishmania major parasites, the causative agent of cutaneous leishmaniasis. mdpi.com It was highly active against both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite, with EC50 values in the nanomolar range. mdpi.com Notably, its activity against L. major amastigotes was even slightly higher than against promastigotes and surpassed that of the conventional drug amphotericin B in the study. mdpi.com

Another compound from the same series showed greater activity against Toxoplasma gondii, indicating that small structural modifications can shift the spectrum of antiparasitic activity. mdpi.com

Structure Activity Relationship Sar and Structural Biology

Correlation of Chemical Structure with In Vitro Biological Potency

The potency of compounds in this class is highly dependent on the substituents on the pyridine (B92270) ring and modifications of the methanesulfonamide (B31651) moiety.

The substitution pattern on the pyridine ring is a critical determinant of biological activity. The presence and position of the chloro group and the methylene-sulfonamide side chain significantly influence the compound's inhibitory potential. For instance, in a series of pyridine-based sulfonamides evaluated for their antidiabetic properties through α-amylase inhibition, the nature and position of substituents on the benzenesulfonamide (B165840) ring attached to the pyridine core led to a range of inhibitory concentrations (IC50). eurjchem.com

A general observation in medicinal chemistry is that halogen atoms on a pyridine ring can modulate the electronic properties and binding interactions of the molecule. A review of the structure-antiproliferative activity relationship of pyridine derivatives suggests that the inclusion of halogen atoms can sometimes lead to lower antiproliferative activity compared to derivatives with other functional groups like methoxy (B1213986) or hydroxyl groups. mdpi.com However, this is highly dependent on the specific biological target and the binding pocket. In many kinase inhibitors, a chlorine atom at the 2-position of a pyridine ring is a common feature, where it can form important interactions within the ATP-binding site.

The relative positioning of the chloro and methylene-sulfonamide groups also plays a crucial role. For (2-Chloropyridin-4-yl)methanesulfonamide, the 2-chloro and 4-methylene-sulfonamide arrangement dictates the geometry of the molecule and how it presents its interaction points to a biological target.

Table 1: Illustrative In Vitro Activity of Substituted Pyridine-Based Sulfonamides Against α-Amylase

Compound ID R-Group on Benzenesulfonamide IC50 (µg/mL)
3a H 44.12 ± 0.123
3b 4-F 42.23 ± 0.150
3c 2-F 47.38 ± 0.150
3d 3-F 41.88 ± 0.150
3e 2,6-di-F 54.18 ± 0.150
Acarbose (control) N/A 41.88 ± 0.150

Data derived from a study on related pyridine-based sulfonamides and is intended for illustrative purposes of substituent effects. eurjchem.com

The methanesulfonamide moiety is a key functional group that often acts as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule. Modifications to this group can have a profound impact on biological activity.

Studies on related sulfonamides have shown that N-acylation or N-alkylation of the sulfonamide nitrogen can alter the compound's potency and selectivity profile. For example, in a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, the modification of the sulfonamide with a phenylcarbamoyl group was explored for its effect on anticancer activity. researchgate.net

Furthermore, replacing the methanesulfonamide with bioisosteres can lead to changes in physicochemical properties and biological activity. The acidity of the sulfonamide proton, its hydrogen bonding capacity, and its steric profile are all critical parameters that can be tuned through chemical modification. In a study of sulfonamides derived from carvacrol, modifications of the substituent on the sulfonamide nitrogen (e.g., morpholine, hydrazine, phenol) resulted in varied inhibitory activity against acetylcholinesterase, with IC50 values ranging from 21.08 to 47.76 µM. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of Modified Sulfonamides

Compound ID Sulfonamide Substituent IC50 (µM)
1 Morpholine 21.08 ± 1.1
2 4-Methylpiperazine 23.32 ± 1.2
3 Hydrazine 47.76 ± 2.4
4 4-Aminophenol 23.16 ± 1.2
5 2-Phenol 23.83 ± 1.2

This table is illustrative of how modifications to the sulfonamide moiety can impact biological activity, based on a study of carvacrol-derived sulfonamides. nih.gov

Selectivity Profiling against Related Biological Targets

For a compound to be a viable therapeutic agent, it must not only be potent but also selective for its intended target over other related proteins to minimize off-target effects. Compounds with a chloropyridine sulfonamide scaffold are often investigated as kinase inhibitors. The selectivity of such inhibitors is typically assessed by screening them against a panel of kinases. nih.govreactionbiology.com

For instance, the selectivity of kinase inhibitors can be quantified using a selectivity score, which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested. A lower score indicates higher selectivity. nih.gov The 2-chloropyridine (B119429) moiety is a common feature in many kinase inhibitors, and its interactions within the ATP binding pocket can contribute to both potency and selectivity.

In the context of sulfonamide-based inhibitors of carbonic anhydrases, selectivity between different isoforms (e.g., hCA II vs. hCA IX) is a key consideration. The substitution pattern on the pyridine-sulfonamide scaffold can dramatically influence this selectivity. For example, a study on 4-substituted pyridine-3-sulfonamides showed that certain derivatives could achieve significant selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. mdpi.com

Co-crystal Structural Analysis of Inhibitor-Target Complexes (where available for related compounds)

X-ray crystallography provides invaluable insights into how inhibitors bind to their target proteins at an atomic level. While a co-crystal structure of this compound with a specific target may not be publicly available, analysis of related structures can provide a model for its binding mode.

For example, the crystal structure of a covalent inhibitor containing a chloropyrimidine moiety in complex with the C-terminal kinase domain of MSK1 reveals that the inhibitor binds in the ATP site and interacts with the hinge region. nih.gov The chloro group is displaced upon covalent bond formation with a cysteine residue. nih.gov In non-covalent inhibitors, the chloro group often occupies a hydrophobic pocket and can form halogen bonds or other non-covalent interactions.

In the case of sulfonamide inhibitors of carbonic anhydrase, co-crystal structures show that the sulfonamide moiety coordinates to the zinc ion in the active site. The pyridine ring and its substituents then extend into the active site cavity, forming interactions with various amino acid residues, which dictates the inhibitor's potency and selectivity.

Conformational Analysis and Ligand-Target Interactions

Molecular modeling and computational studies are instrumental in understanding the conformational preferences of this compound and its interactions with biological targets. Docking simulations can predict the likely binding pose of the molecule within the active site of a protein.

For instance, molecular docking studies of 2-chloropyridine derivatives have been used to elucidate their binding mode with telomerase. rcsb.org These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-target complex. In one such study, the 2-chloropyridine moiety was positioned in a hydrophobic pocket, while other parts of the molecule formed hydrogen bonds with the target protein. rcsb.org

The methanesulfonamide group is a versatile hydrogen bond donor and acceptor. In a typical kinase binding model, the sulfonamide NH can form a hydrogen bond with a backbone carbonyl in the hinge region of the kinase, while one of the sulfonyl oxygens can accept a hydrogen bond from a backbone NH. The 2-chloropyridine ring can form hydrophobic and van der Waals interactions with residues in the ATP binding pocket. The conformational flexibility of the methylene (B1212753) linker allows the molecule to adopt an optimal geometry for binding.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. In the context of (2-Chloropyridin-4-yl)methanesulfonamide, molecular docking studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Such a study would involve preparing a 3D structure of this compound and docking it into the binding sites of various known biological targets. The binding affinity, typically expressed as a docking score or binding free energy, would then be calculated. These predictions could offer initial hypotheses about the compound's potential therapeutic applications. However, no specific molecular docking studies featuring this compound have been published.

Advanced In Silico Screening Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. These methods can be broadly classified into ligand-based and structure-based approaches.

Were this compound to be subjected to in silico screening, researchers might use its structure as a query to search for similar compounds with known biological activities (ligand-based) or dock it against a panel of disease-relevant targets (structure-based). This would aid in prioritizing the compound for further experimental testing. To date, no published research has reported the use of advanced in silico screening methodologies for this compound.

Analysis of Electronic Properties and Molecular Descriptors Relevant to Biological Activity

The electronic properties and molecular descriptors of a compound are crucial determinants of its biological activity. These properties, which include parameters such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and various physicochemical descriptors (e.g., logP, polar surface area), govern how a molecule interacts with its biological target.

A computational analysis of this compound would involve calculating these descriptors to gain insights into its potential pharmacokinetic and pharmacodynamic properties. For instance, the electrostatic potential surface could reveal regions of the molecule likely to engage in hydrogen bonding or other non-covalent interactions. Currently, there are no specific studies in the literature detailing the analysis of electronic properties and molecular descriptors for this compound.

Broader Research Implications and Future Perspectives

Development as Probes for Biological Target Validation

Chemical probes are essential tools for dissecting complex biological pathways and validating the therapeutic potential of new drug targets. The development of (2-Chloropyridin-4-yl)methanesulfonamide into a chemical probe would hinge on its ability to selectively interact with a specific biological target. The chloropyridine moiety offers a handle for chemical modification, allowing for the introduction of reporter tags or photoaffinity labels. Future research could focus on screening this compound against various enzyme families or receptor types to identify a specific interaction. Should a high-affinity interaction be discovered, derivatives could be synthesized to optimize selectivity and potency, thereby creating a valuable tool for target validation studies.

Contributions to Lead Optimization and Drug Discovery Programs

The structural components of this compound are frequently found in molecules under investigation in drug discovery programs. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, valued for its ability to form key hydrogen bonds with biological targets. The 2-chloropyridine (B119429) ring is a common building block in medicinal chemistry, offering a site for chemical elaboration to modulate properties such as solubility, metabolic stability, and target affinity.

Future lead optimization programs could utilize this compound as a starting fragment or template. By systematically modifying the pyridine (B92270) ring substitutions and the sulfonamide group, medicinal chemists could explore the structure-activity relationships (SAR) to develop novel therapeutic agents. The data table below illustrates hypothetical modifications and their potential impact on drug-like properties, a common practice in lead optimization.

Modification PositionExample ModificationPotential Impact
Pyridine Ring (Position 5 or 6)Introduction of a small alkyl groupIncreased lipophilicity, potential for enhanced target engagement
Pyridine Ring (Position 3)Addition of a polar functional groupImproved aqueous solubility and pharmacokinetic profile
Sulfonamide NitrogenAlkylation or arylationAltered hydrogen bonding capacity and target selectivity

Role as Versatile Intermediates in Fine Chemical Synthesis

Beyond direct biological applications, the reactivity of this compound positions it as a potentially valuable intermediate in fine chemical synthesis. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity enables the synthesis of a diverse library of substituted pyridyl-methanesulfonamide derivatives.

Furthermore, the methanesulfonamide (B31651) group can also undergo chemical transformations. For instance, the acidic proton on the sulfonamide nitrogen can be utilized in various coupling reactions. This dual reactivity makes this compound a flexible building block for constructing more complex molecules for applications in materials science, agrochemicals, and pharmaceuticals.

Intellectual Property Landscape and Patent Trends

Currently, the intellectual property landscape surrounding this compound appears to be relatively unpopulated, with no specific patents explicitly claiming this compound for a particular use. The CAS number for this compound is 1247737-27-4. The lack of extensive patent literature could indicate that its therapeutic potential is yet to be fully explored, presenting an opportunity for innovation.

Future patent trends may see an increase in filings related to:

Novel analogues and derivatives: As research progresses, new compositions of matter based on the this compound scaffold with demonstrated biological activity are likely to be patented.

Synthetic methodologies: Efficient and scalable synthetic routes to this compound and its derivatives could also be the subject of patent applications.

Therapeutic applications: Should this compound or its derivatives show efficacy in treating a particular disease, use-patents will likely be filed to protect these specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.